molecular formula C11H11ClF2O B2767887 [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 1431983-73-1

[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol

Cat. No.: B2767887
CAS No.: 1431983-73-1
M. Wt: 232.65
InChI Key: JTRNRSUECFCCME-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol is a fluorinated cyclobutane derivative featuring a 4-chlorophenyl substituent and a hydroxymethyl group. The compound’s unique structure combines halogenated aromatic and fluorinated aliphatic moieties, which influence its physicochemical properties, such as lipophilicity, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

[1-(4-chlorophenyl)-3,3-difluorocyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c12-9-3-1-8(2-4-9)10(7-15)5-11(13,14)6-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRNRSUECFCCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Cyclobutane Precursors

A common approach involves substituting hydroxyl or carbonyl groups on pre-formed cyclobutanes with fluorine. For example, 3,3-dihydroxycyclobutane can be treated with diethylaminosulfur trifluoride (DAST) to replace hydroxyl groups with fluorine. However, this method is complicated by the strain of the cyclobutane ring, which may lead to side reactions such as ring expansion.

Cycloaddition Approaches

Photochemical [2+2] cycloaddition between 1-(4-chlorophenyl)ethylene and 1,2-difluoroethylene offers a direct route to the difluorocyclobutane skeleton. While this method is conceptually straightforward, regioselectivity challenges often result in mixtures of stereoisomers, necessitating advanced separation techniques.

Ring-Closing Metathesis (RCM)

RCM of dienes using Grubbs catalysts has been explored for cyclobutane synthesis. For instance, 1,4-diene precursors containing fluorinated substituents can undergo RCM to form the 3,3-difluorocyclobutane ring. Yields for such reactions are moderate (40–60%) due to competing polymerization.

Introduction of the 4-Chlorophenyl Group

Friedel-Crafts Alkylation

The 4-chlorophenyl group can be introduced via Friedel-Crafts alkylation using 4-chlorobenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This method typically requires a pre-formed cyclobutane electrophile, such as 3,3-difluorocyclobutyl bromide , to react with the aromatic ring. Yields range from 50–65%, with para-substitution favored due to steric and electronic effects.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 3,3-difluorocyclobutylboronic acid and 4-chlorobromobenzene provides a more regioselective route. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) achieve yields of 70–75%.

Reduction of Esters to Primary Alcohols

Lithium Aluminum Hydride (LiAlH₄) Reduction

The hydroxymethyl group is commonly introduced by reducing a carboxylate ester precursor. For example, methyl [1-(4-chlorophenyl)-3,3-difluorocyclobutyl]carboxylate is reduced with LiAlH₄ in tetrahydrofuran (THF) at 0–20°C, yielding the primary alcohol in 77–81%.

Table 1: LiAlH₄ Reduction Conditions and Yields

Ester Precursor Solvent Temperature (°C) Yield (%)
Methyl 4,4-difluorocyclohexanecarboxylate THF/Et₂O 0–20 81
Methyl 3,3-difluorocyclobutanecarboxylate THF 0–20 77

Sodium Borohydride (NaBH₄) Reduction

While less common for ester reductions, NaBH₄/LiCl systems in ethanol have been employed for sterically hindered substrates, yielding 54–60%.

Alternative Synthetic Routes

Halogenation-Boronation Sequences

Bromination of 3,3-difluorocyclobutylmethanol using PBr₃ or CBr₄ generates 4-(bromomethyl)-1,1-difluorocyclohexane , which can undergo nucleophilic substitution with 4-chlorophenylmagnesium bromide (Grignard reagent). This two-step process achieves overall yields of 45–50%.

Enzymatic Resolution

Chiral synthesis of the target compound has been explored using lipases to resolve racemic 3,3-difluorocyclobutyl acetate intermediates. This method provides enantiomeric excess (ee) >90% but requires specialized biocatalysts.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

Method Advantages Limitations
LiAlH₄ Reduction High yield (77–81%) Requires anhydrous conditions
Suzuki Coupling Regioselective Costly palladium catalysts
Photochemical Cycloaddition Direct ring formation Low stereocontrol

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or fluorine atoms are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It is used to study various reaction mechanisms due to its unique structural features.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Aromatic Substitutents: The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ~2.5–3.0) compared to non-aromatic analogues like (3,3-difluorocyclobutyl)methanol (logP ~0.8–1.2), making it more suitable for membrane penetration in drug design .
  • Fluorination: The 3,3-difluoro configuration on the cyclobutane ring increases metabolic stability by resisting oxidative degradation, a property shared with (3,3-difluoro-1-methylcyclobutyl)methanol .
  • Functional Groups : The hydroxymethyl group in the target compound allows for further derivatization (e.g., esterification), similar to the amine group in [1-(3-(trifluoromethyl)phenyl)cyclobutyl]methanamine, which is utilized in bioactive molecule synthesis .

Physicochemical and Industrial Metrics

Production and Market Trends (2020–2025):

  • Target Compound: Limited commercial production data; niche applications in medicinal chemistry (e.g., kinase inhibitor intermediates) .
  • (3,3-Difluorocyclobutyl)methanol: Global production capacity reached 12.5 MT in 2024, driven by demand for fluorinated solvents and polymer precursors .
  • Cost Comparison: The target compound’s synthesis is costlier (~$850/g) due to multi-step halogenation and purification, whereas (3,3-difluorocyclobutyl)methanol is cheaper (~$120/g) .

Solubility and Stability:

  • The 4-chlorophenyl group reduces aqueous solubility (<0.1 mg/mL) compared to amine-functionalized derivatives like 1-amino-3,3-difluorocyclobutane-1-methanol HCl (>5 mg/mL) .
  • Thermal stability: Decomposition temperatures (Td) for fluorinated cyclobutanes range from 180–220°C, with the target compound exhibiting Td ~210°C due to aromatic stabilization .

Biological Activity

[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}ClF2_2O
  • Molecular Weight : 220.64 g/mol
  • CAS Number : Not specified in the sources.

The compound features a cyclobutyl group with two fluorine atoms and a chlorophenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Receptor Binding : Similar compounds have demonstrated the ability to bind to receptors such as the androgen receptor, influencing pathways related to hormone signaling. In vitro studies have shown that related compounds can inhibit receptor activation by competing with natural ligands .
  • Cellular Effects : The compound may affect cellular signaling pathways and gene expression through molecular interactions with proteins and enzymes. This can lead to alterations in cellular metabolism and function.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some derivatives have shown potential against viral infections, possibly through mechanisms involving interference with viral replication processes.
  • Anti-inflammatory Effects : Compounds similar in structure have been reported to possess anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Properties : Related compounds have demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is expected to exhibit moderate absorption due to its lipophilic nature. Its distribution may be influenced by protein binding characteristics.
  • Metabolism : The metabolic pathways remain largely uncharacterized; however, it is plausible that it undergoes phase I and phase II metabolic processes similar to other halogenated compounds.
  • Excretion : The routes of excretion are not well-defined but are likely through renal pathways after metabolic conversion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves cyclobutane ring formation and halogen/fluorine substitution. A plausible approach includes:

Cyclobutane construction : Use a [2+2] photocycloaddition or strain-driven ring closure, as seen in analogous fluorocyclobutane syntheses .

Halogenation : Introduce 4-chlorophenyl via Suzuki coupling or nucleophilic aromatic substitution.

Fluorination : Employ agents like DAST (diethylaminosulfur trifluoride) for difluorination at the 3,3-positions .

Methanol group addition : Reduce a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to form the final alcohol .

  • Optimization : Monitor reaction progress via TLC/HPLC. Control temperature (<0°C for fluorination) and use anhydrous solvents to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm cyclobutane geometry and substituent positions. ¹⁹F NMR resolves difluorine environments .
  • MS : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
  • HPLC : Purity assessment (>95% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluorocyclobutyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The cyclobutane ring’s strain enhances reactivity in ring-opening or functionalization reactions.
  • Fluorine’s electronegativity directs electrophilic substitutions to the para position of the chlorophenyl group. Computational studies (DFT) can map electron density distribution .
    • Experimental Design :
  • Compare reaction rates with non-fluorinated analogs (e.g., [1-(4-Chlorophenyl)cyclobutyl]methanol) under Suzuki-Miyaura conditions. Track intermediates via in-situ IR .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Data Contradiction Analysis :

  • Scenario : Discrepancies in ¹H NMR coupling constants may arise from dynamic effects (e.g., ring puckering).
  • Resolution :

Variable-temperature NMR to identify conformational exchange.

Compare experimental data with computed NMR shifts (using software like Gaussian or ADF) .

Use 2D NMR (COSY, NOESY) to assign stereochemistry .

Q. What strategies mitigate degradation during storage or biological assays?

  • Stability Studies :

  • Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methanol group.
  • Degradation Pathways : Hydrolysis of the cyclobutane ring under acidic conditions (e.g., in vitro assays).
  • Mitigation : Use buffered solutions (pH 7.4) and antioxidants (e.g., BHT) .

Key Considerations for Researchers

  • Biological Studies : Prioritize enantiomeric purity, as fluorinated cyclobutanes often exhibit chirality-dependent activity .
  • Computational Modeling : Use docking studies to predict interactions with targets (e.g., enzymes), leveraging PubChem’s 3D conformer database .

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